molecular formula C13H19NO B1590776 1-Benzyl-3-methylpiperidin-4-ol CAS No. 91600-19-0

1-Benzyl-3-methylpiperidin-4-ol

Cat. No.: B1590776
CAS No.: 91600-19-0
M. Wt: 205.3 g/mol
InChI Key: FMHMBUYJMBGGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpiperidin-4-ol can be synthesized through several methods. One common approach involves the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Subsequent hydrolysis in the presence of acid yields 1-benzyl-4-methylpiperidin-3-one, which is then subjected to reductive amination using methanolic methylamine and titanium (IV) isopropoxide in methanol .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Benzyl halides or other alkylating agents in the presence of a base.

Major Products Formed:

    Oxidation: 1-Benzyl-3-methylpiperidin-4-one.

    Reduction: Various reduced piperidine derivatives.

    Substitution: Substituted piperidines with different functional groups.

Scientific Research Applications

1-Benzyl-3-methylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-methylpiperidin-4-ol can be compared with other piperidine derivatives, such as:

    1-Benzyl-4-methylpiperidin-3-ol: Similar structure but different substitution pattern.

    1-Benzyl-3-methylpiperidin-4-one: Oxidized form with a ketone group.

    4-Methyl-1-(phenylmethyl)-3-piperidinol: Another piperidine derivative with a different substitution pattern.

These compounds share similar core structures but differ in their functional groups and substitution patterns, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

1-benzyl-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHMBUYJMBGGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544989
Record name 1-Benzyl-3-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91600-19-0
Record name 1-Benzyl-3-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution (15 ml) of 3.98 g of 1-benzyl-3-methyl-4-piperidone in diethyl ether was added to a suspension (10 ml) of 0.78 g of aluminum lithium hydride in diethyl ether in an ice bath, and the solution was heated under ref lux for 3 hours. Water was added to the solution, and the solution was extracted with ethyl acetate, and the organic layer was washed with saturated aqueous solution of hydrogen chloride. The solution was dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified with silica gel column chromatography, and from the fractions eluted with chloroform-methanol (19:1 v/v) was obtained 2.76 g of 1-benzyl-4-hydroxy-3-methylpiperidine, which was an oily product (yield: 69%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Subsequently, 3.13 g of the 1-benzyl-3-methyl-4-piperidone obtained above was dissolved in 6 ml of ether. The solution was added dropwise to a suspension of 0.44 g of lithium aluminum hydride in 25 ml of ether over 5 minutes while maintaining the temperature at 24°-27° C. Then, the mixture was stirred at 25° C. for 10 minutes, and, 5 ml of water was added thereto under ice-cooling. The mixture was extracted with 30 ml of ether four times. The ether layer was washed with water, dried over anhydrous sodium sulfate and concentrated to obtain 3.17 g of an oily matter of 1-benzyl-4-hydroxy-3-methylpiperidine.
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Suspend lithium aluminum hydride (0.76 g, 20.0 mmol) in dry tetrahydrofuran (10 mL) and cool to 0° C. Add, dropwise with stirring, 1-benzyl-3-methyl-piperidin-4-one (4.06 g, 20.0 mmol) in tetrahydrofuran (20 mL). After 1 hr., quench with saturated potassium sodium tartrate solution. After 20 min., extract with ethyl acetate (2×100 mL), wash the combined organic layers with aqueous NaCl solution (100 mL), dry over sodium sulfate, filter, and concentrate to obtain the title compound (4.15 g, >100%). Mass spectrum (electrospray): m/z=206.1 (M+1).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods IV

Procedure details

Benzyl-3- methyl-piperidin-4-one (2.0 g, 10 mmol) was dissolved in MeOH (10 ml), cooled to 0° C. and sodium borohydride (0.2 g, 5 mmol) was added portionwise. The reaction was allowed to reach room temperature and stirred overnight after which time the solvent was removed under vacuum, the residue redissolved in CH2Cl2, washed with water, dried (Na2SO4) and concentrated to afford the title compound (2.1 g, quant), a 3:1 mixture of diasteriomers (trans:cis) as gum. MS: 206.2 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-methylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-methylpiperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-methylpiperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-methylpiperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-methylpiperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-methylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.